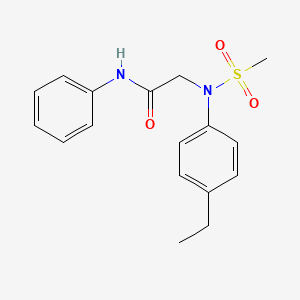
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). It has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK plays a crucial role in regulating cellular energy homeostasis by sensing changes in the AMP/ATP ratio. When cellular energy levels are low, AMPK is activated, leading to the inhibition of energy-consuming processes and the activation of energy-producing processes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its specificity for AMPK activation. Additionally, it has been found to have a long half-life in vivo, making it a useful tool for studying the long-term effects of AMPK activation. However, one limitation of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research could be conducted on its potential anti-cancer properties and its mechanism of action in cancer cells. Finally, the development of more specific AMPK activators could be explored to minimize potential toxicity.
Synthesis Methods
The synthesis of N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of tert-butylbenzene with 3,5-dimethylphenol to form 2-tert-butyl-3,5-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-chloroacetamide, which is then reacted with 3,5-dimethylphenol and a base to form N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic benefits in treating metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-15(2)12-16(11-14)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFTKNENFAXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)


![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)
